N'-(2,4-Dimethoxybenzoyl)-1-adamantanecarbohydrazide
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Overview
Description
N’-(2,4-Dimethoxybenzoyl)-1-adamantanecarbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoyl group substituted with two methoxy groups at the 2 and 4 positions, linked to an adamantane moiety through a carbohydrazide linkage. The adamantane structure is known for its rigidity and stability, which imparts unique properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-Dimethoxybenzoyl)-1-adamantanecarbohydrazide typically involves multiple steps, starting with the preparation of 2,4-dimethoxybenzoyl chloride. This intermediate can be synthesized by reacting 2,4-dimethoxybenzoic acid with thionyl chloride in the presence of a catalyst such as N,N-Dimethylformamide . The resulting 2,4-dimethoxybenzoyl chloride is then reacted with 1-adamantanecarbohydrazide under controlled conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for N’-(2,4-Dimethoxybenzoyl)-1-adamantanecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-Dimethoxybenzoyl)-1-adamantanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the carbonyl group would produce alcohols.
Scientific Research Applications
N’-(2,4-Dimethoxybenzoyl)-1-adamantanecarbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(2,4-Dimethoxybenzoyl)-1-adamantanecarbohydrazide involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, allowing the compound to interact with enzymes and receptors in a specific manner. The methoxy groups and benzoyl moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzoyl chloride: Used as an intermediate in the synthesis of various organic compounds.
2,4-Dimethoxybenzoic acid: A precursor in the synthesis of 2,4-dimethoxybenzoyl chloride.
Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH: Used in peptide synthesis and proteomics studies.
Uniqueness
N’-(2,4-Dimethoxybenzoyl)-1-adamantanecarbohydrazide stands out due to the presence of the adamantane moiety, which imparts unique stability and rigidity to the compound. This makes it particularly useful in applications requiring high stability and specific molecular interactions.
Properties
Molecular Formula |
C20H26N2O4 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
N'-(2,4-dimethoxybenzoyl)adamantane-1-carbohydrazide |
InChI |
InChI=1S/C20H26N2O4/c1-25-15-3-4-16(17(8-15)26-2)18(23)21-22-19(24)20-9-12-5-13(10-20)7-14(6-12)11-20/h3-4,8,12-14H,5-7,9-11H2,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
IIYPNJJHBFVBEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NNC(=O)C23CC4CC(C2)CC(C4)C3)OC |
Origin of Product |
United States |
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